molecular formula C24H32N6O3 B14017805 Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate

Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate

Cat. No.: B14017805
M. Wt: 452.5 g/mol
InChI Key: GXEBKIDTEZZLBI-UHFFFAOYSA-N
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Description

Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate typically involves multi-step organic reactions. One common method involves the condensation of 4-aminophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with morpholine and a suitable aldehyde to form the pyrazolo[3,4-d]pyrimidine core. The final step involves the esterification of the heptanoic acid chain to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, substituted amino derivatives, and various esterified products depending on the reagents and conditions used .

Scientific Research Applications

Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C24H32N6O3

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl 7-[6-(4-aminophenyl)-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]heptanoate

InChI

InChI=1S/C24H32N6O3/c1-2-33-21(31)7-5-3-4-6-12-30-24-20(17-26-30)23(29-13-15-32-16-14-29)27-22(28-24)18-8-10-19(25)11-9-18/h8-11,17H,2-7,12-16,25H2,1H3

InChI Key

GXEBKIDTEZZLBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCN1C2=C(C=N1)C(=NC(=N2)C3=CC=C(C=C3)N)N4CCOCC4

Origin of Product

United States

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